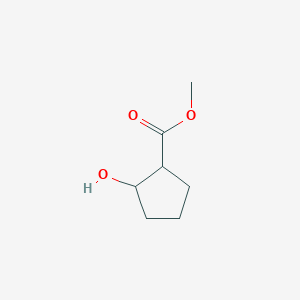

Methyl 2-hydroxycyclopentanecarboxylate

Description

BenchChem offers high-quality Methyl 2-hydroxycyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxycyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPIOOIEGQJDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of methyl 2-hydroxycyclopentanecarboxylate?

This guide serves as a technical reference for the physical characterization, synthesis, and stereochemical analysis of methyl 2-hydroxycyclopentanecarboxylate . It is designed for researchers requiring precise physicochemical data and validated experimental protocols.

Chemical Identity & Stereochemical Framework

Methyl 2-hydroxycyclopentanecarboxylate is a vicinal hydroxy-ester used extensively as a chiral scaffold in the synthesis of bioactive cyclopentanoids, including prostaglandin analogs and carbocyclic nucleosides. Its utility stems from the two contiguous stereocenters at C1 and C2, which allow for precise stereochemical control during downstream functionalization.

Nomenclature & Identifiers

-

IUPAC Name: Methyl 2-hydroxycyclopentane-1-carboxylate[][2][3]

-

Common Name: Methyl 2-hydroxycyclopentanecarboxylate[][2][3]

-

Molecular Weight: 144.17 g/mol [3]

| Configuration | CAS Number | Description |

| Generic / Racemic | 933-92-6 | Mixture of cis and trans isomers (typically used in bulk synthesis). |

| (1R, 2S)-cis | 122331-02-6 | Enantiopure cis isomer; valuable for asymmetric synthesis. |

| (1S, 2R)-cis | Varies | Enantiomer of the above. |

Stereoisomerism

The compound exists as two diastereomers (cis and trans), each consisting of a pair of enantiomers.

-

Cis-Isomer: The hydroxyl (-OH) and methyl ester (-COOMe) groups are on the same face of the cyclopentane ring. This isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester.

-

Trans-Isomer: The substituents are on opposite faces.

Physical Properties Data

The following data represents the physicochemical profile for the racemic mixture, unless otherwise noted.

Quantitative Properties

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow oil. |

| Boiling Point | 212°C | @ 760 mmHg (Atmospheric) |

| Boiling Point (Vac) | 105°C | @ 19 mmHg (Literature value for keto-precursor, alcohol is similar) |

| Density | 1.169 g/cm³ | @ 25°C |

| Refractive Index | 1.489 | ( |

| Flash Point | 85°C | Closed Cup |

| Solubility | Soluble | Ethanol, Methanol, DCM, Ethyl Acetate, Chloroform. |

| Solubility (Water) | Low | Sparingly soluble; hydrolyzes slowly in aqueous base. |

| Vapor Pressure | 0.04 mmHg | @ 25°C (Estimated) |

Synthesis & Experimental Protocol

The standard fabrication route involves the reduction of methyl 2-oxocyclopentanecarboxylate (Dieckmann condensation product). This reaction is governed by steric approach control and can be tuned to favor the cis isomer.

Reaction Mechanism & Pathway

The reduction uses Sodium Borohydride (NaBH₄).[4][5][6] The hydride ion (

-

Path A (Cis-Selective): Hydride attacks from the face trans to the ester group (less hindered), forcing the forming hydroxyl group cis to the ester.

-

Path B (Trans-Selective): Requires bulky reducing agents or chelating conditions to direct attack from the cis face.

Figure 1: Synthetic pathway via hydride reduction.[7] The stereochemical outcome is dictated by the trajectory of hydride delivery relative to the pre-existing ester functionality.

Step-by-Step Synthesis Protocol

Objective: Synthesis of racemic methyl 2-hydroxycyclopentanecarboxylate (~10g scale).

-

Preparation: In a 250 mL round-bottom flask, dissolve methyl 2-oxocyclopentanecarboxylate (14.2 g, 100 mmol) in anhydrous Methanol (100 mL).

-

Cooling: Place the flask in an ice bath (0°C) and stir magnetically.

-

Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting keto-ester spot (

) should disappear, replaced by the alcohol spot ( -

Quenching: Carefully add saturated NH₄Cl solution (50 mL) to quench excess borohydride.

-

Extraction: Evaporate most methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Work-up: Wash combined organics with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: The crude oil is typically a mixture of cis/trans isomers. Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes) to isolate the diastereomers.

Characterization & Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the product must be validated using NMR spectroscopy. The distinction between cis and trans isomers is critical and relies on Vicinal Coupling Constants (

NMR Diagnostic Criteria

In 1,2-disubstituted cyclopentanes, the flexible envelope conformation complicates the Karplus relationship compared to cyclohexane. However, the following trends are authoritative for assignment:

| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |

| H-2 Signal (Carbinol) | Deshielding in cis due to proximity to ester carbonyl (anisotropy). | ||

| Coupling ( | Large (6 - 8 Hz) | Small (2 - 5 Hz) | In cyclopentanes, cis substituents often adopt a pseudo-eclipsed conformation (dihedral angle |

| Intramolecular H-Bond | Present (IR: ~3550 cm⁻¹) | Absent (IR: ~3620 cm⁻¹) | Cis isomer can form a 5-membered H-bond ring between OH and C=O. |

Spectral Data Summary

-

¹H NMR (300 MHz, CDCl₃):

- 4.35 (m, 1H, H-2), 3.70 (s, 3H, OMe), 2.80 (m, 1H, H-1), 1.6-2.2 (m, 6H, Ring protons).

-

IR (Neat):

-

3450 cm⁻¹ (O-H stretch, broad), 1735 cm⁻¹ (C=O stretch, ester), 1160 cm⁻¹ (C-O stretch).

-

Applications in Drug Development

Methyl 2-hydroxycyclopentanecarboxylate serves as a "chiral pool" building block.

-

Prostaglandin Synthesis: The cyclopentane ring functions as the core scaffold (ring A) for prostaglandins. The C1/C2 stereochemistry is manipulated to install side chains.

-

Carbocyclic Nucleosides: Used to synthesize carbocyclic analogs of ribose, where the ring oxygen is replaced by a methylene group to increase metabolic stability against phosphorylases.

-

Beta-Lactamase Inhibitors: Derivatives of this scaffold have shown potential in inhibiting serine proteases and

-lactamases in resistant bacterial strains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved January 30, 2026 from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[8][9] (Reference for NMR coupling constants in cyclopentane systems).

Sources

- 2. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2-hydroxycyclopentane-1-carboxylate - CAS:933-92-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. odinity.com [odinity.com]

- 8. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-Hydroxycyclopentanecarboxylate: Stereochemical Architectures and Synthetic Utility

The following technical guide provides an in-depth analysis of Methyl 2-hydroxycyclopentanecarboxylate , focusing on its stereochemical complexity, synthetic pathways, and utility in drug development.

Executive Summary

Methyl 2-hydroxycyclopentanecarboxylate is a pivotal alicyclic building block characterized by two contiguous stereocenters on a five-membered ring. Its utility extends beyond simple intermediate status; it serves as a "stereochemical latch" in the synthesis of prostaglandins, carbocyclic nucleosides, and fused bicyclic lactones. This guide dissects the compound's physicochemical profile, validates its synthesis via hydride reduction, and maps its application in high-value medicinal chemistry.

Chemical Identity & Stereochemical Landscape[1]

The molecule exists as a mixture of diastereomers (cis and trans), each possessing a pair of enantiomers. Commercial supplies are often racemic mixtures unless specified as chiral-grade.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-hydroxycyclopentane-1-carboxylate |

| Common Name | Methyl 2-hydroxycyclopentanecarboxylate |

| CAS Number (Generic/Racemic) | 933-92-6 |

| CAS Number (1R, 2S Enantiomer) | 122331-02-6 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| SMILES | COC(=O)C1CCCC1O |

Stereochemical Configuration

The relative orientation of the hydroxyl (-OH) and ester (-COOMe) groups dictates chemical behavior:

-

Cis-Isomer: The substituents are on the same face. This isomer is prone to spontaneous lactonization to form 2-oxabicyclo[3.2.1]octan-3-one derivatives under acidic conditions.

-

Trans-Isomer: The substituents are on opposite faces, making it thermodynamically more stable in open-chain forms but sterically precluded from direct lactonization without inversion.

Physicochemical Profile

The following data represents the generic racemic mixture. Pure enantiomers may exhibit distinct optical rotation values but similar bulk physical properties.

| Property | Value | Condition/Note |

| Appearance | Colorless to pale yellow liquid | Viscous oil |

| Boiling Point | 212°C | @ 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | 85–90°C | @ 10–12 mmHg |

| Density | 1.169 g/cm³ | @ 25°C |

| Refractive Index ( | 1.4530–1.4560 | Standard reference |

| Solubility | Soluble | Ethanol, CHCl₃, Et₂O |

| Solubility | Insoluble/Immiscible | Water (Hydrophobic lipophilic core) |

| Flash Point | >110°C | Closed Cup |

Synthetic Pathways & Protocol

The primary industrial and laboratory route involves the reduction of Methyl 2-oxocyclopentanecarboxylate (the Dieckmann condensation product of dimethyl adipate).

Mechanism of Synthesis (The Hydride Attack)

The reduction of the ketone at the C2 position creates the second chiral center. The stereoselectivity depends on the reducing agent:

-

Sodium Borohydride (NaBH₄) in Methanol: Typically yields a mixture favoring the trans-isomer due to thermodynamic control or hydride attack from the less hindered face, though solvent effects can shift this ratio.

-

Zinc Borohydride (Zn(BH₄)₂): Can enhance chelation-controlled addition, favoring cis-selectivity.

Validated Experimental Protocol

Objective: Synthesis of racemic Methyl 2-hydroxycyclopentanecarboxylate via NaBH₄ reduction.

-

Preparation: In a flame-dried 500 mL round-bottom flask, dissolve Methyl 2-oxocyclopentanecarboxylate (14.2 g, 100 mmol) in anhydrous Methanol (150 mL). Cool to 0°C using an ice bath.

-

Reduction: Slowly add Sodium Borohydride (1.9 g, 50 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane; stain with KMnO₄).

-

Quenching: Quench carefully with saturated aqueous NH₄Cl (50 mL) followed by 1M HCl to adjust pH to ~6.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 85-90°C @ 12 mmHg) or silica gel flash chromatography.

Pathway Visualization

The following diagram illustrates the synthesis starting from Dimethyl Adipate, showing the critical branching between the keto-ester precursor and the hydroxy-ester product.

Figure 1: Synthetic workflow from linear diester to cyclic hydroxy-ester.

Analytical Characterization

To validate the structure and stereochemistry, the following spectroscopic signals are diagnostic.

1H NMR (Chloroform-d, 400 MHz)

-

Methine (CH-OH): A multiplet at δ 4.35–4.45 ppm . The coupling constant (

) helps distinguish isomers (larger -

Methine (CH-COOMe): A multiplet at δ 2.60–2.75 ppm .

-

Methyl Ester (OCH₃): A sharp singlet at δ 3.71 ppm .

-

Ring Methylenes: Complex multiplets between δ 1.60–2.10 ppm .

IR Spectroscopy (Neat)

-

O-H Stretch: Broad band at 3400–3500 cm⁻¹ (Intermolecular H-bonding).

-

C=O Stretch (Ester): Strong peak at 1730–1740 cm⁻¹ .

Applications in Drug Discovery[6][7][8]

Methyl 2-hydroxycyclopentanecarboxylate is a high-value scaffold because it provides a pre-functionalized ring system essential for:

-

Prostaglandin Analogs: The cyclopentane ring mimics the core of prostaglandins (e.g., PGE2). The hydroxyl group serves as a handle for attaching side chains (alpha or omega chains) via etherification or oxidation-Wittig protocols.

-

Carbocyclic Nucleosides: Used to synthesize antiviral agents (e.g., Abacavir analogs) where the sugar moiety is replaced by a stable cyclopentane ring to prevent enzymatic cleavage.

-

Bicyclic Lactones: The cis-isomer can undergo intramolecular transesterification to form bicyclic lactones, which are pharmacophores in various terpene-based natural products.

Strategic Logic Diagram

The diagram below maps the downstream utility of the compound in pharmaceutical synthesis.

Figure 2: Downstream synthetic applications in medicinal chemistry.

References

Synthesis mechanism of methyl 2-hydroxycyclopentanecarboxylate.

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxycyclopentanecarboxylate

Abstract

Methyl 2-hydroxycyclopentanecarboxylate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its stereochemistry is often critical for the biological activity of the target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying mechanisms and practical experimental considerations. We will first detail the synthesis of the key precursor, methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation. Subsequently, we will explore various methods for the reduction of the ketone, with a strong emphasis on achieving stereocontrol through catalytic asymmetric hydrogenation. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important transformation.

Introduction: Strategic Importance

The synthesis of functionalized cyclopentane rings is a cornerstone of synthetic organic chemistry. Methyl 2-hydroxycyclopentanecarboxylate, with its vicinal hydroxy and ester functionalities, represents a versatile intermediate. The relative and absolute stereochemistry of these groups dictates the three-dimensional structure of subsequent, more complex molecules, making its stereocontrolled synthesis a critical objective. The most direct and common strategy involves a two-step sequence: the formation of a cyclic β-keto ester followed by the stereoselective reduction of the ketone.

Synthesis of the Precursor: Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The principal route to the immediate precursor, methyl 2-oxocyclopentanecarboxylate[1][2][3], is the Dieckmann condensation. This reaction is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5][6] For the synthesis of a five-membered ring, a 1,6-diester is required, making dimethyl adipate the ideal starting material.[4][7]

The Dieckmann Condensation Mechanism

The reaction is catalyzed by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), which is capable of deprotonating the α-carbon of an ester to generate a nucleophilic enolate.[8][9] The mechanism proceeds through several key steps:

-

Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups of dimethyl adipate, forming a resonance-stabilized enolate ion.[7]

-

Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule in a 5-exo-trig nucleophilic attack.[4] This step forms a five-membered ring and a tetrahedral intermediate.

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) to reform a carbonyl group, yielding the cyclic β-keto ester.[7][10]

-

Irreversible Deprotonation: The resulting methyl 2-oxocyclopentanecarboxylate has a highly acidic proton on the carbon between the two carbonyl groups. The methoxide generated in the previous step deprotonates this carbon. This acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the product.[5]

-

Protonation: A final acidic workup (e.g., with H₃O⁺) neutralizes the enolate to yield the final product.[4][10]

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established procedures for intramolecular ester condensations.[7]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) under an inert argon or nitrogen atmosphere.

-

Solvent Addition: Anhydrous toluene is added to the flask to create a slurry.

-

Reagent Addition: A solution of dimethyl adipate (1.0 equivalent) in dry toluene is added dropwise to the stirred NaH suspension at room temperature.

-

Reaction: After the addition is complete, the mixture is heated to reflux. The reaction progress is monitored by observing the cessation of hydrogen gas evolution. The reaction is typically refluxed for several hours (e.g., 20 hours).[7]

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess NaH is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude methyl 2-oxocyclopentanecarboxylate is purified by vacuum distillation.[11][12]

Reduction of Methyl 2-oxocyclopentanecarboxylate

The conversion of the keto group in methyl 2-oxocyclopentanecarboxylate to a hydroxyl group is a reduction reaction. This can be achieved through various methods, but for applications in drug development, achieving high stereoselectivity is paramount.

Achiral Reduction: Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental method for reducing ketones to secondary alcohols.[13][14] This process typically involves molecular hydrogen (H₂) and a heterogeneous metal catalyst.

Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst (e.g., Pd, Pt, Ni).[13][15]

-

Adsorption: Both the hydrogen gas and the ketone (methyl 2-oxocyclopentanecarboxylate) are adsorbed onto the surface of the metal catalyst. This process weakens the H-H bond in hydrogen and the C=O π-bond in the ketone.[13][16]

-

Hydrogen Transfer: The weakened hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen atoms.[16]

-

Desorption: The resulting product, methyl 2-hydroxycyclopentanecarboxylate, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.[13]

Without a chiral influence, this process results in a racemic mixture of the cis and trans diastereomers of the product.

Stereoselective Synthesis: Asymmetric Catalytic Hydrogenation

For pharmaceutical applications, obtaining a single enantiomer is often necessary. Asymmetric catalytic hydrogenation is a powerful technique to achieve this.[17] This method uses a transition metal (commonly Ruthenium) complexed with a chiral ligand.[17][18] The chiral environment created by the ligand forces the hydrogen to add to one face of the ketone preferentially, leading to an excess of one enantiomer.

Key Components & Considerations:

-

Catalysts: Ruthenium complexes with chiral biaryl diphosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and its derivatives (e.g., Difluorphos, C3*-TunePhos), are highly effective.[17][18] These ligands create a well-defined chiral pocket around the metal center.

-

Enantiomeric Excess (ee): The success of an asymmetric reaction is measured by the enantiomeric excess (ee%), which quantifies the preference for one enantiomer over the other. Modern catalysts can achieve ee values of 95-99% or higher for β-keto esters.[18]

-

Causality of Selection: The choice of ligand is critical. The ligand's structure dictates the steric and electronic environment of the catalytic site, which in turn controls the facial selectivity of the hydrogenation. For example, electron-withdrawing groups on the ligand can enhance catalytic activity and selectivity.[18]

Table 1: Performance of Selected Chiral Catalysts in Asymmetric β-Keto Ester Reduction

| Catalyst System | Substrate Type | Yield (%) | ee (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Ru/Ph-Solphos | Various β-keto esters | >99 | 99 | H₂, pressure not specified, 20 h | [17] |

| Ru-(R)-BINAP | Various β-keto esters | 91-99 | 87-99 | H₂, pressure not specified | [17] |

| Ru/C3-TunePhos | Various β-keto esters | >95 | 95-99 | H₂, pressure not specified | [17][18] |

| Ru/Difluorphos | Various β-keto esters | >95 | up to 99 | H₂, pressure not specified |[18] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol provides a general framework for the asymmetric hydrogenation of a β-keto ester.[17]

-

Catalyst Preparation: In a glovebox, a pressure-resistant reaction vessel is charged with the chiral ruthenium precursor (e.g., [RuI₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (R)-BINAP) in an appropriate degassed solvent (e.g., ethanol or methanol). The mixture is stirred to form the active catalyst complex.

-

Substrate Addition: A solution of methyl 2-oxocyclopentanecarboxylate in the same degassed solvent is added to the vessel.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The system is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-100 atm).

-

Reaction: The reaction mixture is stirred vigorously at a constant temperature (e.g., 25-80 °C). Progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of silica gel or celite to remove the catalyst.

-

Purification & Analysis: The filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the final methyl 2-hydroxycyclopentanecarboxylate is determined by chiral HPLC or chiral GC analysis.

Conclusion

The synthesis of methyl 2-hydroxycyclopentanecarboxylate is most effectively achieved through a two-step process starting from dimethyl adipate. The Dieckmann condensation provides reliable access to the key intermediate, methyl 2-oxocyclopentanecarboxylate. The subsequent reduction of the ketone is the critical step for establishing the desired stereochemistry. While simple catalytic hydrogenation yields a racemic product, the use of sophisticated chiral catalysts, particularly ruthenium-diphosphine complexes, allows for the production of highly enantiomerically enriched methyl 2-hydroxycyclopentanecarboxylate. This asymmetric approach is indispensable for the synthesis of complex, biologically active molecules where specific stereoisomers are required.

References

-

Dieckmann condensation - Wikipedia. Available at: [Link]

-

Catalytic Hydrogenation - ChemTalk. Available at: [Link]

-

Hydrogenation of Ketone | Catalysts, Mechanisms & Examples - Study.com. Available at: [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]

-

Reaction and Mechanism of Dieckmann reaction - Physics Wallah. Available at: [Link]

-

Dieckmann Condensation - NROChemistry. Available at: [Link]

-

Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. Available at: [Link]

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. Available at: [Link]

-

Catalytic Hydrogenation: Mechanism and Application - Chemistry Notes. Available at: [Link]

-

Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. Available at: [Link]

-

Methyl 2-oxocyclopentanecarboxylate Definition - Fiveable. Available at: [Link]

-

Dieckmann Condensation - J&K Scientific LLC. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-, methyl ester - PubChem. Available at: [Link]

-

10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]

- 3. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 8. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 9. chemistnotes.com [chemistnotes.com]

- 10. jk-sci.com [jk-sci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 13. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. study.com [study.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Methyl 2-hydroxycyclopentanecarboxylate safety data sheet and handling precautions.

Safety, Handling, and Operational Protocols for Research Applications

Document Control:

-

Target Compound: Methyl 2-hydroxycyclopentanecarboxylate[1][2]

-

Document Type: Technical Whitepaper & Safety Guide

-

Version: 1.0 (Current as of 2026)[3]

Executive Summary & Chemical Identity

Methyl 2-hydroxycyclopentanecarboxylate is a functionalized cycloaliphatic ester widely utilized as a chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and complex organic scaffolds. Unlike its non-hydroxylated analog (Methyl cyclopentanecarboxylate), the presence of the hydroxyl group at the C2 position introduces specific reactivity patterns—notably hydrogen bonding capability and susceptibility to dehydration—that necessitate distinct handling protocols.

This guide provides a rigorous, self-validating framework for the safe management of this compound, moving beyond generic safety data to address specific laboratory workflows.

1.1 Physiochemical Profile

The following data aggregates experimentally validated properties for CAS 933-92-6.[1]

| Property | Value | Technical Note |

| Molecular Formula | C₇H₁₂O₃ | Functional Groups: Ester, Secondary Alcohol |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Often exhibits a faint, fruity ester-like odor |

| Boiling Point | 212°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |

| Flash Point | 85°C (Closed Cup) | Classifies as a Combustible Liquid (Class IIIA) |

| Density | 1.169 g/cm³ | Denser than water; sinks in aqueous biphasic washes |

| Solubility | Ethanol, Ether, Chloroform | Immiscible in water; prone to slow hydrolysis at neutral pH |

| Stereochemistry | Exists as (1R,2S), (1S,2R) pairs | Commercial supplies are often racemic mixtures |

Hazard Identification & Toxicology (GHS Standards)

While often categorized under generic "Irritant" codes, the specific toxicology of beta-functionalized cyclopentanes warrants a nuanced approach.

2.1 GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

2.2 Mechanistic Toxicity Insights

-

Lipophilicity & Permeation: The methyl ester moiety increases lipophilicity (LogP ~0.46), facilitating dermal absorption. Once absorbed, intracellular esterases may hydrolyze the compound to 2-hydroxycyclopentanecarboxylic acid, potentially altering local pH and causing cellular irritation.

-

Reactivity Hazards: The secondary alcohol at C2 is susceptible to oxidation. In the presence of strong oxidizers (e.g., Jones reagent, PCC), it converts to the corresponding beta-keto ester, which may exhibit different sensitization profiles.

Operational Handling & Engineering Controls

Core Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.

3.1 Engineering Control Decision Matrix

Use the following logic flow to determine the required containment level based on operation scale.

Figure 1: Operational Handling Decision Matrix for Methyl 2-hydroxycyclopentanecarboxylate.

3.2 Specific Handling Protocols

-

Moisture Control: The ester bond is susceptible to hydrolysis.

-

Protocol: Always handle under an inert atmosphere (Nitrogen or Argon) if high purity is required for subsequent catalysis.

-

Storage: Store in tightly sealed amber glass containers. Refrigeration (2-8°C) is recommended to suppress transesterification or oxidation over long periods.

-

-

Dispensing:

-

Due to its viscosity and density (1.169 g/cm³), use positive displacement pipettes or glass syringes. Avoid pouring directly from large stock bottles to minimize thread contamination and subsequent oxidation crusts.

-

-

Glove Permeation:

-

Standard Nitrile (0.11 mm) provides splash protection only.

-

For prolonged contact or immersion, use Silver Shield/4H laminate gloves.

-

Synthesis & Purification Workflow

Understanding the synthesis context aids in anticipating impurities (e.g., unreacted starting materials). A common route involves the reduction of 2-oxocyclopentanecarboxylate.

4.1 Purification Logic

The high boiling point (212°C) makes atmospheric distillation risky due to potential thermal decomposition (dehydration to the alkene).

Figure 2: Recommended Purification Workflow to prevent thermal degradation.

Expert Insight: When performing the vacuum distillation, ensure the bath temperature does not exceed 120°C. Higher temperatures can catalyze the elimination of water (dehydration), yielding methyl cyclopent-1-enecarboxylate as a conjugated impurity.

Emergency Response Protocols

5.1 Spill Management (Small Scale < 500 mL)

-

Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

-

Ventilate: Maximize fume hood airflow. If spill is outside the hood, open windows (if safe) or engage emergency exhaust.

-

Neutralize/Absorb:

-

Do not use water immediately (immiscible, spreads the slick).

-

Use an inert absorbent (Vermiculite or Sand).

-

Self-Validating Step: Place a small amount of absorbent on the perimeter first to ensure containment before covering the center.

-

-

Disposal: Collect in a sealed container labeled "Organic Waste - Esters".

5.2 Fire Fighting Measures

-

Flash Point: 85°C (Combustible).[1]

-

Media: Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

-

Contraindication: Do not use a solid water stream; it may scatter the burning liquid (density > 1.0, but surface tension effects can cause spreading).

5.3 First Aid

-

Ocular Exposure: Flush with water for 15 minutes minimum .[5][6] The lipophilic nature requires prolonged irrigation to remove traces trapped in the lipid bilayer of the cornea.

-

Dermal Exposure: Wash with soap and water.[3] Alcohol-based sanitizers should be avoided as they may enhance penetration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved January 30, 2026, from [Link]

-

Thermo Fisher Scientific (2014). Safety Data Sheet: Methyl cyclopentanecarboxylate (Analogous Handling Data). Retrieved January 30, 2026, from [Link]

-

Organic Syntheses (1965). Cyclopentanecarboxylic acid, methyl ester (Synthesis Context). Org. Synth. 1965, 45, 20. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Stereochemical Analysis of Methyl 2-Hydroxycyclopentanecarboxylate

This guide serves as a comprehensive technical reference for the spectroscopic characterization of methyl 2-hydroxycyclopentanecarboxylate (CAS: 90085-05-5 / 933-92-6). It is designed for analytical chemists and synthetic researchers requiring precise data for structural validation and stereochemical assignment.

Executive Summary & Structural Context

Methyl 2-hydroxycyclopentanecarboxylate is a bifunctional chiral building block containing a secondary alcohol and a methyl ester on a cyclopentane scaffold. Its analysis is governed by the existence of two diastereomers: cis and trans .[1]

-

Cis-isomer: Characterized by the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen.

-

Trans-isomer: Lacks the geometry for intramolecular hydrogen bonding; interactions are predominantly intermolecular.

Distinguishing these isomers requires a multi-modal spectroscopic approach (NMR, IR, MS), as detailed below.

Mass Spectrometry (MS) Profiling

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

The fragmentation pattern is driven by

Diagnostic Fragment Table

| m/z | Abundance | Assignment | Mechanistic Origin |

| 144 | Low/Distinct | Molecular Ion ( | |

| 126 | Medium | Dehydration (common in cyclic alcohols) | |

| 113 | High | ||

| 87 | Base Peak | Cleavage of ring/ester bond (Loss of | |

| 85 | High | Loss of | |

| 59 | Medium | Carbomethoxy cation |

Fragmentation Pathway (Graphviz Visualization)

Figure 1: Primary fragmentation pathways observed in Electron Impact MS for methyl 2-hydroxycyclopentanecarboxylate.

Infrared (IR) Spectroscopy

IR spectroscopy provides the most rapid method for preliminary stereochemical assignment due to the hydrogen-bonding environment.

Spectral Data Summary

| Functional Group | Wavenumber ( | Mode | Notes |

| O-H | 3400 – 3550 | Stretch | Broad.[2][3] Cis isomer shifts to lower |

| C-H | 2950 – 2870 | Stretch | Aliphatic |

| C=O | 1730 – 1745 | Stretch | Ester Carbonyl. Cis isomer may show a slight redshift ( |

| C-O | 1150 – 1200 | Stretch | Ester C-O-C stretch. |

Critical Insight: In dilute

-

Cis-isomer: Exhibits a sharp, concentration-independent O-H peak at a lower frequency (

cm -

Trans-isomer: Exhibits a concentration-dependent broad band; at high dilution, the "free" O-H appears at higher frequency (

cm

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for assigning relative configuration (

H NMR Data (400 MHz, )

| Proton | Multiplicity | Integration | Coupling ( | |

| H-2 | 4.35 – 4.45 | Multiplet (q-like) | 1H | |

| -OCH | 3.71 | Singlet | 3H | Methyl ester protons. |

| H-1 | 2.65 – 2.80 | Multiplet (dt) | 1H | |

| H-OH | 2.8 – 3.2 | Broad Singlet | 1H | Hydroxyl proton (Exchangeable with |

| Ring | 1.60 – 2.10 | Multiplets | 6H | C3, C4, C5 methylene protons. |

Stereochemical Determination via Coupling Constants

The relationship between H-1 and H-2 is critical. In 5-membered rings, the Karplus relationship is influenced by the envelope conformation, but general trends persist:

-

Cis (

): Typically 6.0 – 8.0 Hz . The dihedral angle is close to -

Trans (

): Typically 2.0 – 5.0 Hz . The dihedral angle is closer to

C NMR Data (100 MHz, )

| Carbon | Assignment | |

| C=O | 175.5 | Ester Carbonyl |

| C-2 | 74.8 | |

| -OCH | 52.1 | Methoxy carbon |

| C-1 | 49.5 | |

| Ring | 33.8, 27.2, 22.1 | C3, C4, C5 |

Experimental Protocol: Synthesis & Isolation

To generate the sample for analysis, the standard protocol involves the reduction of methyl 2-oxocyclopentanecarboxylate (Dieckmann condensation product).

Workflow Logic

Figure 2: Synthetic route and isolation workflow.

Step-by-Step Methodology

-

Reaction: Dissolve methyl 2-oxocyclopentanecarboxylate (10 mmol) in dry Methanol (20 mL). Cool to 0°C.[4]

-

Reduction: Add Sodium Borohydride (

, 0.5 equiv) portion-wise over 15 minutes. Stir at 0°C for 1 hour. -

Quenching: Carefully add 1N HCl until pH ~6 to destroy excess hydride.

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).-

Note: The cis isomer is typically less polar (higher

) due to intramolecular H-bonding masking the polar groups, while the trans isomer is more polar (lower

-

References

-

PubChem Compound Summary. (2025). Methyl 2-hydroxycyclopentanecarboxylate (CID 14165922).[5] National Center for Biotechnology Information. Link

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for -coupling in cyclopentanes).

-

NIST Chemistry WebBook. (2024). Mass Spectrum of Methyl Cyclopentanecarboxylate Derivatives.[2] National Institute of Standards and Technology.[6] Link

-

BenchChem. (2024). Synthesis routes of Methyl cis-3-hydroxycyclopentane-1-carboxylate (Analogous reduction protocols).Link

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 4. Synthesis routes of Methyl cis-3-hydroxycyclopentane-1-carboxylate [benchchem.com]

- 5. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl cyclopentanecarboxylate [webbook.nist.gov]

Solubility of methyl 2-hydroxycyclopentanecarboxylate in common organic solvents.

Technical Monograph: Solvation Thermodynamics & Strategic Applications of Methyl 2-Hydroxycyclopentanecarboxylate

Executive Summary & Chemical Identity

Methyl 2-hydroxycyclopentanecarboxylate (M2HCC) is a bifunctional cycloaliphatic ester widely utilized as a chiral building block in the synthesis of prostaglandins, cyclopentanoid antibiotics, and flavor compounds.[1] Its utility in drug development hinges on its amphiphilic nature—possessing both a lipophilic cyclopentane ring and polar functional groups (hydroxyl and methyl ester).[1]

Understanding the solubility profile of M2HCC is not merely a matter of cataloging solvents; it is a critical step in optimizing reaction yields, designing liquid-liquid extractions, and selecting crystallization media.[1] This guide provides a mechanistic analysis of M2HCC solvation, supported by experimental protocols for validation.

Chemical Profile:

-

IUPAC Name: Methyl 2-hydroxycyclopentane-1-carboxylate[1][2]

-

CAS: 17423-48-2 (racemic) / 933-92-6[1]

-

Molecular Formula:

[1][2][3] -

LogP (Predicted): ~0.9 (Indicates borderline lipophilicity; significant potential for aqueous miscibility without salting out).[1]

-

Key Functional Groups: Secondary Alcohol (H-bond donor/acceptor), Methyl Ester (H-bond acceptor).[1]

Mechanistic Solvation Theory

To predict and manipulate the solubility of M2HCC, one must understand the competing intermolecular forces at play.[1]

The Amphiphilic Conflict

M2HCC exists in a "solubility tension."[1] The cyclopentane ring drives Van der Waals interactions favorable in non-polar solvents (Hexane, Toluene).[1] Conversely, the hydroxyl (-OH) and ester (-COOMe) groups demand dipole-dipole interactions and Hydrogen bonding.[1]

-

Protic Solvents (Alcohols): The hydroxyl group of M2HCC engages in strong H-bonding with methanol and ethanol.[1] The entropy of mixing is favorable, leading to complete miscibility.[1]

-

Chlorinated Solvents (DCM, Chloroform): These are the "Goldilocks" solvents for M2HCC.[1] They possess sufficient polarity to interact with the ester/alcohol moieties but lack the H-bond network of water that would exclude the hydrophobic ring.[1]

-

Water (The Miscibility Gap): While the polar groups attract water, the hydrophobic effect of the 5-carbon ring disrupts the water lattice.[1] M2HCC is technically "insoluble" or "sparingly soluble" in pure water, but its LogP of 0.9 suggests it will partition significantly into the aqueous phase during workups unless the ionic strength of the water is increased (Salting Out).[1]

Solubility Matrix & Solvent Selection Guide

The following data summarizes the solubility behavior of M2HCC based on dielectric constants (

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale | Application Utility |

| Chlorinated | Dichloromethane (DCM) | Excellent | Dipole interaction matches ester group; accommodates hydrophobic ring.[1] | Primary extraction solvent.[1] |

| Polar Protic | Ethanol / Methanol | Miscible | Strong H-bond donor/acceptor matching with 2-OH group.[1] | Reaction solvent; Transesterification risk.[1] |

| Polar Aprotic | DMSO / DMF | Miscible | High dipole moment solubilizes polar domains.[1] | Nucleophilic substitution reactions. |

| Ethers | Diethyl Ether / THF | High | Oxygen lone pairs accept H-bonds from M2HCC hydroxyl.[1] | Grignard reactions; Reductions.[1] |

| Hydrocarbons | Hexane / Heptane | Moderate/Low | Lacks polarity to overcome M2HCC's internal H-bonding.[1] | Anti-solvent for crystallization.[1] |

| Aqueous | Water | Low | Hydrophobic effect dominates; "Oiling out" occurs.[1] | Phase separation (requires brine).[1] |

| Green Alternatives | 2-Methyltetrahydrofuran (2-MeTHF) | High | Similar to THF but higher lipophilicity; better phase separation from water.[1] | Sustainable replacement for DCM. |

Experimental Protocol: Self-Validating Solubility Screen

Standard literature values often fail to account for specific isomeric mixtures (cis/trans ratios) or impurities.[1] The following protocol allows researchers to empirically determine the solubility limit (saturation point) for their specific lot of M2HCC.

Objective

Determine the saturation concentration (

Materials

-

M2HCC (Test Article)[1]

-

Target Solvent (HPLC Grade)

-

Agilent 1200 HPLC (or equivalent) with UV/RI detector[1]

-

Thermostatic shaker[1]

Workflow (Step-by-Step)

-

Supersaturation: Add 500 mg of M2HCC to a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration: Cap the vial and place it in a thermostatic shaker at

for 24 hours.-

Checkpoint: If the solid/liquid fully dissolves, add more M2HCC until a visible precipitate or phase separation (oiling out) persists.[1]

-

-

Filtration: Filter the supernatant through a 0.45

PTFE syringe filter into a clean HPLC vial.-

Critical Note: Ensure the filter and syringe are at the same temperature (

) to prevent precipitation during filtration.[1]

-

-

Quantification: Dilute the filtrate 1:100 with the mobile phase and analyze via HPLC. Compare peak area against a pre-established calibration curve.

Strategic Application: Extraction Logic

The most common failure mode in working with M2HCC is yield loss during aqueous workup due to its moderate polarity.[1] The following logic flow illustrates the optimal extraction strategy.

Figure 1: Optimized extraction workflow for M2HCC, prioritizing pH control and ionic strength adjustment to mitigate yield loss into the aqueous phase.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]

-

Beccari, F. et al. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of lipophilic esters.[1] Food Chemistry. Retrieved from [Link]

Sources

Technical Guide: Stability & Storage of Methyl 2-Hydroxycyclopentanecarboxylate

This guide outlines the stability profile and rigorous storage protocols for methyl 2-hydroxycyclopentanecarboxylate , a bifunctional intermediate frequently used in the synthesis of prostaglandins and bioactive scaffolds.

Part 1: Executive Summary

Methyl 2-hydroxycyclopentanecarboxylate (CAS: 933-92-6) requires strict moisture control and pH neutrality during storage. Its bifunctional nature—containing both a secondary alcohol and a methyl ester—creates a susceptibility to hydrolysis (loss of ester), oxidation (reversion to ketone), and epimerization (loss of stereochemical integrity).

Critical Storage Directive:

-

Temperature: Refrigerator (2°C to 8°C) for short-term (<1 month); Freezer (-20°C) for long-term.

-

Atmosphere: Anhydrous Argon or Nitrogen headspace is mandatory.

-

Container: Amber glass with Teflon-lined caps. Avoid metal containers.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | Methyl 2-hydroxycyclopentanecarboxylate |

| CAS Number | 933-92-6 (Generic/Racemic) |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~212°C (at 760 mmHg) |

| Flash Point | 85°C (Closed Cup) |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |

Part 3: Stability Mechanisms & Degradation Pathways

Understanding the degradation mechanisms is vital for troubleshooting purity issues. This compound faces three primary threats:

Base-Catalyzed Epimerization (Stereochemical Drift)

The proton at C1 (alpha to the ester) is acidic (pKa ~24-25). Even weak bases or slightly basic glass surfaces can deprotonate this position, leading to enolization. Upon re-protonation, the stereocenter can invert.

-

Risk: If you possess a pure cis or trans isomer, improper storage can lead to a thermodynamic mixture (racemization/epimerization).

-

Mechanism: The cis isomer is often stabilized by intramolecular hydrogen bonding (OH···O=C), while the trans isomer minimizes steric clash.

Hydrolysis (Moisture Sensitivity)

The methyl ester is susceptible to hydrolysis, releasing methanol and 2-hydroxycyclopentanecarboxylic acid .

-

Catalysts: Acids and bases accelerate this process.

-

Impact: The resulting acid is a solid and significantly more polar, altering solubility profiles and potentially catalyzing further degradation (autocatalysis).

Oxidation (Secondary Alcohol Instability)

The secondary hydroxyl group at C2 is prone to oxidation, reverting the compound to methyl 2-oxocyclopentanecarboxylate (the starting material in many syntheses).

-

Trigger: Exposure to air (O₂) over prolonged periods, especially in the presence of light or trace metal impurities.

Visualization: Degradation Pathways

Caption: Primary degradation pathways including hydrolysis, oxidation, and epimerization driven by environmental factors.

Part 4: Comprehensive Storage Protocol

This protocol ensures the retention of >98% purity over 12 months.

A. Container Selection

-

Primary: Amber borosilicate glass vials (Class 1). Amber glass blocks UV light, preventing photo-initiated oxidation.

-

Seal: Polypropylene caps with PTFE (Teflon) liners .

-

Why? Standard polyethylene liners can leach plasticizers into organic esters. PTFE is chemically inert.

-

Avoid: Metal containers (risk of Lewis acid catalysis from metal ions).

-

B. Environmental Control

-

Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.

-

Reason: Displaces oxygen (prevents ketone formation) and moisture (prevents hydrolysis).

-

-

Temperature:

-

Working Stock: 2°C to 8°C (Refrigerator).

-

Archive/Bulk: -20°C (Freezer).

-

Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.

-

C. Handling Workflow

-

Solvent Compatibility: If storing as a solution, use anhydrous Methanol or Dichloromethane .

-

Warning: Do NOT store in Ethanol or Isopropanol. Transesterification will occur, scrambling the ester group (e.g., forming Ethyl 2-hydroxycyclopentanecarboxylate).

-

Part 5: Self-Validating Quality Control (QC)

Before using this reagent in critical experiments (e.g., biological assays or GMP synthesis), validate its integrity using this decision tree.

QC Decision Tree

Caption: Analytical workflow to validate compound integrity before experimental use.

Analytical Markers (1H NMR in CDCl₃)

-

The Ester Methyl: Look for a sharp singlet around 3.70 ppm .

-

Degradation Flag: A new singlet near 3.49 ppm indicates free Methanol (hydrolysis byproduct).

-

-

The Carbinol Proton (CH-OH): Multiplet around 4.2 - 4.5 ppm .

-

Degradation Flag: Loss of this signal and appearance of a multiplet near 2.0-2.5 ppm suggests oxidation to the Ketone .

-

-

Stereochemistry: The coupling constant (

) between H1 and H2 differs for isomers.-

Cis: Typically smaller

values due to envelope conformation. -

Trans: Larger

values (pseudo-diaxial character).

-

Part 6: Safety & Handling

-

PPE: Nitrile gloves, safety glasses, and lab coat.

-

Hazards:

-

H319: Causes serious eye irritation.

-

H227: Combustible liquid (Flash point 85°C).

-

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

Molecular weight and formula of methyl 2-hydroxycyclopentanecarboxylate.

Topic: Molecular Weight and Formula of Methyl 2-hydroxycyclopentanecarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Identity, Synthetic Protocols, and Analytical Characterization

Executive Summary & Physicochemical Identity

Methyl 2-hydroxycyclopentanecarboxylate is a functionalized cycloalkane derivative serving as a critical chiral building block in the synthesis of bioactive scaffolds, particularly prostaglandin analogs and

The molecule exists as a mixture of cis and trans diastereomers, each possessing a pair of enantiomers. In commercial and bulk synthetic contexts, it is most frequently encountered as a racemic diastereomeric mixture unless asymmetric catalysis is employed.

Core Data Specifications

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-hydroxycyclopentane-1-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 144.17 g/mol |

| CAS Registry Number | 933-92-6 (General/Racemic) |

| Precursor CAS | 10472-24-9 (Methyl 2-oxocyclopentanecarboxylate) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~212 °C (at 760 mmHg); ~85 °C (at 15 mmHg) |

| Density | 1.169 g/mL (at 25 °C) |

| Solubility | Soluble in MeOH, EtOH, CH |

Synthetic Pathways & Mechanism

Expertise & Causality: The most robust route to methyl 2-hydroxycyclopentanecarboxylate is the reduction of its

Stereochemical Control

The reduction of 2-substituted cycloalkanones yields a mixture of cis and trans isomers.

-

Kinetic Product: Hydride attack from the less hindered face (often yielding the trans alcohol).

-

Thermodynamic Factors: In

-keto esters, the cis isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. This stabilization can drive the equilibrium toward the cis form under specific conditions.

Experimental Protocol: NaBH Reduction

This protocol is designed as a self-validating system with checkpoints.

Reagents:

-

Methyl 2-oxocyclopentanecarboxylate (1.0 eq)

-

Sodium Borohydride (0.5 - 1.0 eq)

-

Methanol (Solvent, anhydrous preferred)

-

Saturated NH

Cl solution (Quench)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Methyl 2-oxocyclopentanecarboxylate (e.g., 10 mmol) and dissolve in Methanol (30 mL). Cool the solution to 0 °C using an ice bath to suppress transesterification or over-reduction.

-

Addition: Add NaBH

(typically 5-10 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. -

Reaction Monitoring (Checkpoint): Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Silica gel, 30% EtOAc/Hexanes). The starting material (

-keto ester) stains dark purple/brown with Anisaldehyde; the product (alcohol) stains blue/gray. -

Quench: Once starting material is consumed, cool back to 0 °C and carefully quench with saturated NH

Cl solution (20 mL). -

Workup: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with CH

Cl -

Purification: Dry combined organics over MgSO

, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

Reaction Mechanism Visualization

The following diagram illustrates the hydride attack and the resulting stereochemical outcomes.

Figure 1: Synthetic pathway showing the divergence into cis and trans diastereomers via hydride reduction.

Analytical Characterization

Validating the identity and purity of the synthesized compound requires distinguishing it from the starting material and differentiating the diastereomers.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 144 m/z (Weak or absent due to fragmentation).

-

Diagnostic Fragments:

-

m/z 126:

(Loss of water, characteristic of alcohols). -

m/z 113:

(Loss of methoxy group). -

m/z 85: Loss of the carbomethoxy group (

).

-

Nuclear Magnetic Resonance ( H NMR)

The stereochemistry is best assigned by analyzing the carbinol proton (H-2) and its coupling constants (

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| -OCH | 3.70 - 3.75 | Singlet | Integrates to 3H. |

| H-2 (CH-OH) | 4.20 - 4.50 | Multiplet | Shift varies by isomer. Cis is often downfield due to anisotropy of the carbonyl. |

| H-1 (CH-COOMe) | 2.60 - 2.90 | Multiplet | Coupled to H-2. |

| -OH (Hydroxyl) | 2.50 - 3.50 | Broad Singlet | Exchangeable with D |

Distinguishing Isomers:

-

Cis Isomer: The coupling constant

is typically smaller (~4-6 Hz) due to the dihedral angle in the envelope conformation. -

Trans Isomer: The coupling constant

is typically larger (~7-9 Hz) if the ring adopts a conformation placing protons in a pseudo-diaxial arrangement.

Analytical Decision Logic

Figure 2: Analytical workflow for structural confirmation and stereochemical assignment.

Pharmaceutical Applications

Methyl 2-hydroxycyclopentanecarboxylate is not merely a solvent or reagent; it is a scaffold.[1]

-

Prostaglandin Synthesis: The cyclopentane ring is the core structural motif of prostaglandins (e.g., PGE2, PGF2

). This molecule provides the necessary 1,2-functionalization pattern to build the lower and upper side chains of the prostaglandin skeleton. -

-Lactamase Inhibitors: Derivatives of hydroxy-cyclopentanecarboxylates have been explored as non-lactam inhibitors of serine

-

Peptidomimetics: The rigid ring structure serves as a conformational lock in peptide design, restricting the rotation of the backbone and forcing bioactive conformations in drug candidates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]

- Noyori, R., et al. (1984).Stereoselective reduction of ketones. Journal of the American Chemical Society. (Contextual reference for hydride reduction mechanisms in cyclic systems).

Sources

Methodological & Application

Protocol for the Stereoselective Reduction of Methyl 2-Oxocyclopentanecarboxylate: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Hydroxy-Esters

The stereoselective reduction of β-keto esters, such as methyl 2-oxocyclopentanecarboxylate, is a cornerstone transformation in modern organic synthesis. The resulting chiral β-hydroxy esters are critical building blocks for a vast array of biologically active molecules, including pharmaceuticals, vitamins, and natural products.[1][2] The specific stereochemistry of the hydroxyl group is often paramount to the biological efficacy and safety of the final therapeutic agent. This application note provides a comprehensive guide to performing this reduction with high stereocontrol, focusing on established and reliable catalytic methods. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and offer insights to ensure reproducible and high-yielding results.

Methyl 2-oxocyclopentanecarboxylate is a versatile starting material due to its bifunctional nature, possessing both a ketone and an ester group on a five-membered ring.[3][4] This structure allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules like prostaglandins and jasmonates.[3]

Methodologies for Stereoselective Reduction

Several powerful methods exist for the asymmetric reduction of β-keto esters. The choice of method often depends on the desired stereoisomer, substrate scope, scalability, and available laboratory resources. This guide will focus on two of the most robust and widely adopted strategies: Noyori Asymmetric Hydrogenation and Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Hydrogenation

This method, for which Dr. Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes chiral ruthenium-bisphosphine complexes to catalyze the hydrogenation of ketones and β-keto esters with exceptional enantioselectivity.[1][5]

Mechanism of Action: The Noyori hydrogenation proceeds via an outer-sphere mechanism.[1] The active catalyst, a ruthenium-hydride species, is formed from a precatalyst like RuCl₂[(R)-BINAP]. The β-keto ester coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon. The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high excess.[5][6]

Diagram of the Catalytic Cycle:

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Advantages:

-

Excellent enantioselectivity (often >95% ee).[1]

-

Broad substrate scope.[1]

-

Can be performed at relatively low catalyst loadings.

Considerations:

-

Requires handling of hydrogen gas, often under pressure.

-

Ruthenium catalysts and chiral ligands can be expensive.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source, such as BH₃·THF or BH₃·SMe₂.[7][8][9] This method is highly predictable and provides excellent stereocontrol for a wide range of substrates.[7][10]

Mechanism of Action: The reaction is initiated by the coordination of the borane to the nitrogen atom of the CBS catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[8][10] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning one face of the carbonyl for intramolecular hydride transfer from the coordinated borane.[11] This organized transition state leads to the formation of the chiral secondary alcohol with high enantiomeric excess.[7][8]

Diagram of the CBS Reduction Mechanism:

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Advantages:

-

The catalyst is stable and can be prepared from readily available chiral amino alcohols.[11]

-

The reaction is typically performed under mild conditions.

Considerations:

-

Requires the use of stoichiometric borane reagents, which must be handled with care.

-

The reaction must be conducted under anhydrous conditions, as water can affect the enantioselectivity.[8][10]

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of Methyl 2-Oxocyclopentanecarboxylate

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.[5][12]

Materials:

-

Methyl 2-oxocyclopentanecarboxylate

-

RuCl₂[(R)-BINAP] (or the (S)-enantiomer for the other product enantiomer)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

A high-pressure reactor (e.g., a Parr hydrogenator)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere (nitrogen or argon) glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a glass liner for the high-pressure reactor with RuCl₂[(R)-BINAP] (0.01 mol%).

-

Reaction Setup: To the glass liner containing the catalyst, add anhydrous, degassed methanol (sufficient to make a 0.1 M solution of the substrate).

-

Add methyl 2-oxocyclopentanecarboxylate (1.0 eq).

-

Seal the glass liner and place it inside the high-pressure reactor.

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any residual air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm, this may require optimization).[12]

-

Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or GC if possible.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas from the reactor.

-

Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

-

The crude product can be purified by column chromatography on silica gel to afford the chiral methyl 2-hydroxycyclopentanecarboxylate.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Methyl 2-Oxocyclopentanecarboxylate

This protocol provides a general procedure for the CBS reduction of a ketone.[7][8]

Materials:

-

Methyl 2-oxocyclopentanecarboxylate

-

(R)-(-)-2-Butyl-CBS-oxazaborolidine solution (1 M in toluene) (or the (S)-enantiomer)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)-(-)-2-Butyl-CBS-oxazaborolidine solution (0.1 eq) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 10 minutes.

-

In a separate flask, prepare a solution of methyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF.

-

Add the substrate solution to the catalyst-borane mixture dropwise over 30 minutes, keeping the internal temperature below 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching and Work-up: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. (Caution: hydrogen gas evolution).

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.

Data Summary and Comparison

The following table summarizes typical performance data for the stereoselective reduction of β-keto esters using various catalytic systems.

| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |

| Ru-(R)-BINAP | Various β-keto esters | 91-99 | 87-99 | H₂ (pressure not specified) | [1] |

| Ir/(R)-SpiroPAP | Various β-keto esters | 93-98 | 95.0-99.8 | 8 atm H₂, RT | [1] |

| CBS Reduction | Prochiral Ketones | High | >95 | BH₃·THF or BH₃·SMe₂ | [7] |

| Baker's Yeast | Various β-keto esters | Moderate to High | Moderate to High | Whole-cell biocatalysis | [13][14] |

Troubleshooting and Expert Insights

-

Low Enantioselectivity:

-

Noyori Hydrogenation: Ensure the use of high-purity, anhydrous, and degassed solvents. The catalyst may be sensitive to air and moisture. The choice of solvent can also influence selectivity.

-

CBS Reduction: The presence of water can significantly decrease enantioselectivity.[8][10] Ensure all glassware is rigorously dried and anhydrous solvents are used. The rate of addition of the substrate can also be critical.

-

-

Low Yield:

-

Noyori Hydrogenation: Incomplete reaction may be due to insufficient reaction time, low hydrogen pressure, or catalyst deactivation. Ensure the system is leak-proof.

-

CBS Reduction: The borane reagent can degrade upon storage. Use freshly opened or titrated borane solutions.

-

-

Substrate Purity: The purity of the starting methyl 2-oxocyclopentanecarboxylate is crucial. Impurities can potentially poison the catalyst. It is recommended to purify the starting material if its purity is questionable.

Conclusion

The stereoselective reduction of methyl 2-oxocyclopentanecarboxylate to its corresponding chiral β-hydroxy ester is a well-established and indispensable transformation in organic synthesis. Both the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata reduction offer reliable and highly stereoselective protocols to achieve this. The choice between these methods will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and available equipment. By following the detailed protocols and considering the expert insights provided in this application note, researchers can confidently and successfully perform this critical synthetic step.

References

- A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction - Benchchem. (n.d.).

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. (2025, August 27).

- Noyori Hydrogenation - NROChemistry. (n.d.).

- The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.).

- Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (n.d.).

- Noyori Hydrogenation - YouTube. (2022, April 23).

- Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar. (1988, January 5).

- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. (n.d.).

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).

- Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. (2025, August 6).

- Enantioselective Organocatalyzed Transformations of β-Ketoesters | Chemical Reviews. (n.d.).

- CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15).

- Corey–Itsuno reduction - Wikipedia. (n.d.).

- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30).

- Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu. (n.d.).

- Application Notes: Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis - Benchchem. (n.d.).

- Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate - Benchchem. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Asymmetric Synthesis of Methyl 2-Hydroxycyclopentanecarboxylate

Introduction: The Significance of Chiral 2-Hydroxycyclopentanecarboxylates

Chiral 2-hydroxycyclopentanecarboxylates are valuable building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various pharmaceutical intermediates. The precise stereochemical control of the hydroxyl and ester functionalities on the cyclopentane ring is paramount, as the biological activity of the final product is often dictated by its specific stereoisomer. Consequently, the development of robust and highly enantioselective methods for their synthesis is a critical endeavor for researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to the asymmetric synthesis of methyl 2-hydroxycyclopentanecarboxylate, focusing on the highly reliable and widely adopted Corey-Bakshi-Shibata (CBS) reduction of the prochiral precursor, methyl 2-oxocyclopentanecarboxylate. We will delve into the causality behind the experimental choices, present a field-proven protocol, and offer insights into alternative methodologies to provide a comprehensive resource for researchers.

Overview of Synthetic Strategies

The primary challenge in synthesizing methyl 2-hydroxycyclopentanecarboxylate lies in controlling the stereochemistry at the newly formed secondary alcohol center. Two predominant and highly effective strategies have emerged for this transformation:

-

Biocatalytic Reduction : This approach utilizes enzymes, often from whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases, to perform the enantioselective reduction of the ketone. These methods are lauded for their exceptional enantioselectivity and mild, environmentally benign reaction conditions, operating in aqueous media at or near room temperature.[1] However, substrate scope can sometimes be limited, and reaction times can be longer compared to chemical methods.

-

Chemoselective Catalytic Reduction : The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to direct the stereoselective reduction of a prochiral ketone by a borane source.[2][3] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[2][3] The reaction is typically fast and high-yielding, making it a preferred method in many synthetic campaigns.

This guide will focus on a detailed protocol for the CBS reduction due to its robustness, predictability, and widespread applicability in organic synthesis.

Core Protocol: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction provides a highly effective means to obtain enantiomerically enriched methyl 2-hydroxycyclopentanecarboxylate. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol. This protocol will detail the synthesis of the (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Principle of the Method

The CBS reduction relies on the in-situ formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., borane-tetrahydrofuran complex). The ketone substrate then coordinates to the boron center of the catalyst in a sterically controlled manner. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to one face of the ketone, resulting in the formation of the chiral alcohol with high enantioselectivity. The chiral catalyst is regenerated, allowing it to participate in further catalytic cycles.

Diagram of the Catalytic Cycle